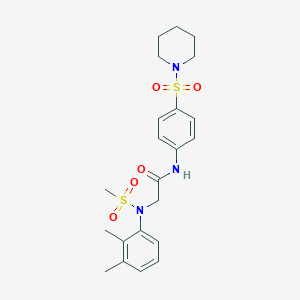![molecular formula C22H22FN3OS B301894 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide, also known as compound N, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. Studies have suggested that this compound N may activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. Additionally, this compound N has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, studies have suggested that this compound N may modulate the NF-κB pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
Compound N has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound N can induce apoptosis and inhibit cell proliferation in cancer cells by activating the p53 pathway. Additionally, this compound N has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, studies have suggested that this compound N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Compound N has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Furthermore, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, making it a promising therapeutic candidate. However, there are also some limitations to using this compound N in lab experiments. For example, the mechanism of action of this compound N is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N. Firstly, further studies are needed to elucidate the mechanism of action of this compound N, which may provide insights into its potential therapeutic applications. Additionally, studies are needed to investigate the efficacy of this compound N in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, studies are needed to optimize the synthesis of this compound N and develop more efficient methods for its production. Finally, studies are needed to investigate the potential side effects of this compound N and its safety profile in humans.
Synthesemethoden
Compound N can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate product is then reacted with thioanisole and hydrazine hydrate to yield N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N.
Wissenschaftliche Forschungsanwendungen
Compound N has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines. Additionally, this compound N has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, studies have suggested that this compound N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C22H22FN3OS |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H22FN3OS/c1-15-13-18(16(2)26(15)20-11-9-19(23)10-12-20)14-24-25-22(27)17(3)28-21-7-5-4-6-8-21/h4-14,17H,1-3H3,(H,25,27)/b24-14+ |
InChI-Schlüssel |
LSCPHLMZAARCQT-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)C(C)SC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)

![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B301827.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![2-[2,3-dimethyl(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B301829.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B301835.png)